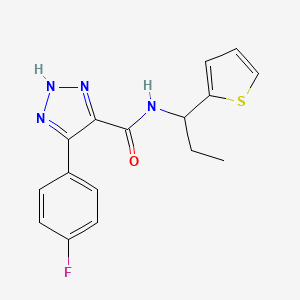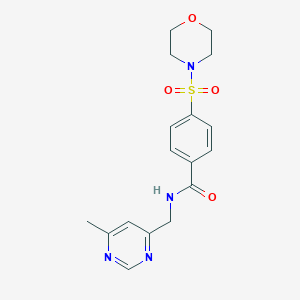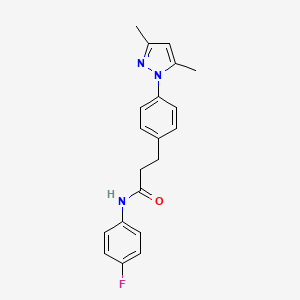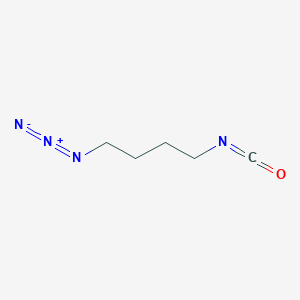
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide” is also known as Metyltetraprole . It is a fungicide that is highly effective against a wide range of fungal diseases in cereals and other crops . It was introduced in 2018 and is currently pending regulatory status in the UK .
Molecular Structure Analysis
The chemical formula of Metyltetraprole is C₁₉H₁₇ClN₆O₂ . The Canonical SMILES representation is CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl . The International Chemical Identifier (InChI) is InChI=1S/C19H17ClN6O2/c1-13-4-3-5-17(26-19(27)24(2)22-23-26)16(13)12-28-18-10-11-25(21-18)15-8-6-14(20)7-9-15/h3-11H,12H2,1-2H3 .
Physical And Chemical Properties Analysis
Metyltetraprole is a synthetic compound . It belongs to the tetrazole fungicide and phenylpyrazole fungicide substance groups .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
One area of application involves asymmetric cyclopropanations catalyzed by rhodium complexes, where related sulfonamides act as ligands or substrates in the synthesis of functionalized cyclopropanes. Such reactions are pivotal for producing enantioselective compounds that can have various pharmaceutical applications (Davies et al., 1996).
Drug Metabolism
In drug metabolism studies, biocatalysis has been applied to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems, highlighting the relevance of related sulfonamides in understanding drug metabolism and facilitating the analysis of drug metabolites in clinical investigations (Zmijewski et al., 2006).
Structural and Docking Studies
Research on tetrazole derivatives, including structural analysis through X-ray crystallography and docking studies, has shown the potential of these compounds in inhibiting cyclooxygenase-2 (COX-2) enzymes. These studies provide insights into the design of novel anti-inflammatory agents and enhance our understanding of the interaction between such compounds and biological targets (Al-Hourani et al., 2015).
Light-Emitting Devices
In materials science, tetraphenylmethane-based molecular materials, which are structurally similar to the compound of interest, have been synthesized and characterized for their application in light-emitting devices. These materials demonstrate the potential of sulfonamide derivatives in the development of advanced optical materials with high thermal stability and desirable electrochemical properties (Yeh et al., 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-19-15(21)20(18-17-19)14-9-7-13(8-10-14)16-24(22,23)11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGFGXOUJNOASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Benzothiazol-2-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2564482.png)

![4-[4-(methylsulfonyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2564485.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2564488.png)

![3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564494.png)

![3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2564498.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2564502.png)